molecular formula C8H5NO2 B2382125 2,1-Benzoxazole-5-carbaldehyde CAS No. 1369380-78-8

2,1-Benzoxazole-5-carbaldehyde

Cat. No.: B2382125
CAS No.: 1369380-78-8
M. Wt: 147.133
InChI Key: VOBSNKPZRFQGDG-UHFFFAOYSA-N
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Description

2,1-Benzoxazole-5-carbaldehyde is an aromatic heterocyclic compound that features a benzoxazole ring fused with an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the reaction of 2-aminophenol with formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as metal triflates or ionic liquids can enhance the efficiency of the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,1-Benzoxazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

2,1-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBSNKPZRFQGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369380-78-8
Record name 2,1-benzoxazole-5-carbaldehyde
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